Physicochemical Profiling and Asymmetric Synthesis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine Hydrochloride
Physicochemical Profiling and Asymmetric Synthesis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine Hydrochloride
A Technical Guide for Preclinical Development
Executive Summary & Structural Rationale
(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a highly specialized chiral amine building block utilized extensively in medicinal chemistry, particularly in the development of neurotherapeutics targeting neurotransmitter systems[1]. The molecular formula for the hydrochloride salt is C11H16BrClFN, corresponding to a molecular weight of 296.60 g/mol [1].
From a structural perspective, the di-ortho substitution pattern (2-bromo, 6-fluoro) is not merely a synthetic feature; it is a profound driver of the molecule's physicochemical behavior. The severe steric bulk of the bromine atom, coupled with the high electronegativity of the fluorine atom, forces the benzylic amine out of the plane of the phenyl ring. This restricted rotation locks the molecule into a specific conformational space, which is critical for stereospecific receptor binding. Furthermore, the isolation of the compound as a hydrochloride salt is a deliberate design choice: the free base of such benzylic amines is typically prone to oxidative degradation and exhibits poor aqueous solubility. Salification protonates the primary amine, drastically improving thermodynamic solubility and shelf-life stability[2].
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of the compound. The data reflects the properties of the isolated (R)-enantiomer hydrochloride salt unless otherwise specified.
| Parameter | Value / Description | Analytical Method / Rationale |
| Molecular Formula | C11H16BrClFN[1] | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 296.60 g/mol [1] | Calculated based on standard atomic weights |
| Physical State | White to off-white crystalline powder[2] | Visual inspection; indicative of high lattice energy |
| Stereochemistry | (R)-configuration at C1 | Chiral HPLC; dictates biological target affinity |
| pKa (Estimated) | 8.8 – 9.2 | Potentiometric Titration; slightly lowered by ortho-halogens |
| LogP (Free Base) | 3.5 – 4.0 | Shake-Flask Method; driven by the lipophilic pentyl chain |
| LogD (pH 7.4) | 1.5 – 2.0 | Shake-Flask Method; optimal for blood-brain barrier penetration |
Asymmetric Synthesis Workflow
Classical resolution of racemic amines via diastereomeric salt formation (e.g., using tartaric acid) often suffers from poor atom economy (<50% yield) and requires exhaustive recrystallizations. To ensure high enantiomeric excess (ee) and operational efficiency, modern synthesis employs asymmetric induction. By utilizing, the stereocenter is established with predictable causality, bypassing the need for late-stage resolution.
Asymmetric synthesis workflow utilizing Ellman's auxiliary for stereocontrol.
Protocol 1: Step-by-Step Asymmetric Synthesis
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Imine Condensation: React 2-bromo-6-fluorobenzaldehyde with (R)-tert-butanesulfinamide in the presence of Titanium(IV) ethoxide ( Ti(OEt)4 ).
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Causality: Ti(OEt)4 acts dually as a Lewis acid to activate the aldehyde carbonyl and as an irreversible water scavenger. This drives the equilibrium to completion without causing racemization of the auxiliary.
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Diastereoselective Grignard Addition: Cool the solution to -48°C and add butylmagnesium bromide dropwise.
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Causality: The bulky tert-butyl group of the sulfinamide auxiliary sterically shields one face of the imine. The Grignard reagent is forced to attack from the less hindered face via a highly organized six-membered transition state, yielding the (R,R)-diastereomer.
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Self-Validation Check (NMR): Before deprotection, quantify the diastereomeric ratio (d.r.) via crude 1H -NMR. The distinct chemical shifts of the tert-butyl protons allow for direct integration. If d.r. < 95:5, recrystallization of the intermediate is mandated to ensure trustworthiness of the final batch.
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Deprotection and Salification: Treat the purified sulfinamide with anhydrous HCl (4M in dioxane) in methanol.
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Causality: The acidic environment cleaves the sulfinyl group to yield the primary amine. Simultaneously, the anhydrous HCl protonates the amine, precipitating the target (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride directly from the solution, driving purification.
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Physicochemical Characterization Methodology
To ensure the integrity of the data used for downstream biological assays, physicochemical properties must be measured using self-validating systems. Relying on single-point measurements without internal controls leads to false lipophilicity and solubility profiles.
Self-validating methodology for physicochemical characterization.
Protocol 2: Self-Validating LogD Determination (Shake-Flask Method)
Following principles adapted from and modern , this protocol determines the distribution coefficient at physiological pH.
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Phase Preparation: Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours.
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Causality: Failure to mutually saturate the phases prior to the experiment leads to volume shifts during the assay, skewing the final concentration calculations.
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Analyte Spiking: Dissolve exactly 1.0 mg of the (R)-amine HCl in 1.0 mL of the saturated aqueous phase. Introduce 1.0 mL of the saturated octanol phase.
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Equilibration: Agitate the biphasic system at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes.
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Causality: Centrifugation is critical to break micro-emulsions. UV-absorbing micro-droplets of octanol in the aqueous phase will artificially inflate the aqueous concentration reading.
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Self-Validation Check (Mass Balance): Quantify both the aqueous and octanol layers independently via HPLC-UV against a standard curve. Apply the mass balance equation:
[Analyte]aq×Vaq+[Analyte]oct×Voct=Massinitial-
Causality: The calculated mass must equal the initial spike within ±5%. A failure in mass balance definitively flags interfacial precipitation, glass adsorption, or compound degradation. If mass balance fails, the LogD value is rejected, and the system is self-corrected.
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References
- EvitaChem. "Buy 1-(2-Bromo-6-fluorophenyl)pentan-1-amine (EVT-13169587)". EvitaChem Product Catalog.
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Ellman, J. A., Owens, T. D., & Tang, T. P. "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Accounts of Chemical Research, 35(11), 984-995 (2002). URL:[Link]
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OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris (1995). URL:[Link]
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Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons (2012). URL:[Link]
